molecular formula C17H28BN3O2 B1397783 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane CAS No. 1015242-02-0

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane

Cat. No. B1397783
M. Wt: 317.2 g/mol
InChI Key: ZNFYRODGOMBSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane” is an organic compound with the molecular formula C16H26BN3O2 and a molecular weight of 303.21 . It is also known as "2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester" .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and Related Compounds : This research focused on the synthesis of boric acid ester intermediates involving benzene rings. Using a three-step substitution reaction, the structures of these compounds, which include a variety similar to the compound , were confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was applied for molecular structure calculation, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Complexation with Metals

  • Iron(II) Complexes with Amine/Imine N5 Chelate Ligands : This study synthesized new chelate ligands related to the compound of interest and explored their complexation with Iron(II). The research highlights the coordination geometry and magnetic properties of these complexes, offering valuable insights into the role of similar diazepane-based ligands in metal coordination chemistry (Schmidt et al., 2013).

Borane Reduction and Catalytic Applications

  • Catalytic Enantioselective Borane Reduction of Benzyl Oximes : This study involves the synthesis of compounds like the one and their use in catalytic asymmetric reduction, highlighting the potential of such compounds in synthetic organic chemistry and catalysis (Huang, Ortiz-Marciales, & Hughes, 2011).

Molecular Structure and Vibrational Properties

  • Synthesis and Characterization of Related Compounds : Research on similar compounds to 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane involved their synthesis and characterization. This study included spectroscopy (FT-IR, NMR) and X-ray diffraction, along with DFT calculations for analyzing molecular structures and vibrational properties (Wu et al., 2021).

Nickel and Copper Complexes

  • Novel Nickel(II) Complexes : This research explored the creation of nickel(II) complexes with sterically modified ligands, such as 1,4-diazepane derivatives. The study delves into the effects of ligand stereoelectronic factors on the spin-state and catalytic properties of these complexes, illustrating the compound's relevance in coordination chemistry and catalysis (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Luminescent Polymers

  • Deeply Colored Polymers : The study on the synthesis of polymers containing units similar to the compound demonstrates its potential application in materials science. These polymers, characterized by their color and molecular weight, offer insights into the use of diazepane derivatives in polymer chemistry (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O2/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-10-6-9-20(5)11-12-21/h7-8,13H,6,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFYRODGOMBSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114542
Record name Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane

CAS RN

1015242-02-0
Record name Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015242-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.